1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is an organic compound that features a biphenyl group attached to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and propenol groups .
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol often involves the isomerization of propylene oxide in the presence of a lithium phosphate catalyst. This method is favored due to its simplicity, high yield, and lack of corrosive by-products .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in substituted biphenyl derivatives
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-ol: A simpler analog with similar reactivity but lacking the biphenyl group.
Propargyl alcohol: Contains an alkyne functional group and exhibits different reactivity compared to 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol.
1-Phenyl-2-propen-1-ol: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-phenylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11,15-16H,1H2 |
InChI Key |
APDSCJVKWOBAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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